

# Biophysical Assays for Ternary Complex Formation: Application Notes and Protocols

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These application notes provide a detailed overview and experimental protocols for two powerful biophysical techniques used to characterize the formation of ternary complexes: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Understanding the kinetics, thermodynamics, and cooperativity of ternary complex formation is crucial for various research areas, particularly in the development of therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

## **Introduction to Ternary Complex Formation**

A ternary complex consists of three distinct molecules that bind to each other. In drug discovery, this often involves a target protein, a small molecule, and a third protein, such as an E3 ligase in the case of PROTACs. The stability and kinetics of this ternary complex are critical for the efficacy of such drugs.[1][2] Biophysical assays like SPR and ITC are indispensable for quantifying these interactions, providing insights into binding affinity, kinetics, and the thermodynamic driving forces of complex formation.[3][4][5]

# Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[6][7] It is a powerful tool for determining



the kinetics (association and dissociation rates) and affinity of both binary and ternary complexes.[6][8]

## **Application Note: SPR**

SPR is particularly well-suited for studying the complex kinetics of PROTAC-induced ternary complex formation.[1] A common experimental setup involves immobilizing one of the proteins (e.g., the E3 ligase) on the sensor chip and then flowing over the small molecule (e.g., PROTAC) either alone (for binary interaction) or pre-incubated with the second protein (the target protein) to measure ternary complex formation.[1] This allows for the direct measurement of association rates (k\_on), dissociation rates (k\_off), and the equilibrium dissociation constant (K\_D).[1]

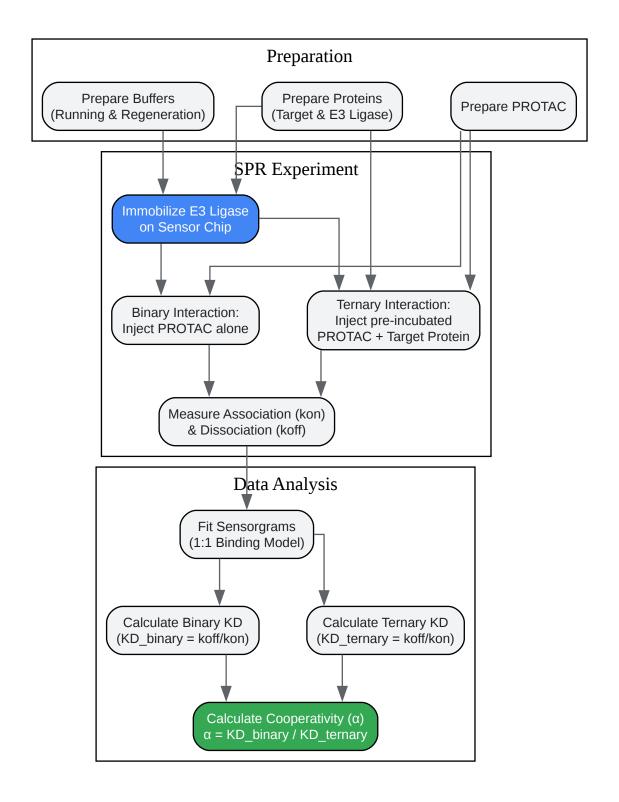
One of the key advantages of SPR is its ability to provide kinetic information that is not accessible through ITC.[7] This includes the dissociative half-life of the ternary complex, which has been shown to correlate with the rate of intracellular target protein degradation.[1] Both multi-cycle kinetics (MCK) and single-cycle kinetics (SCK) can be employed. SCK is particularly useful for interactions with very slow dissociation rates, as it avoids the need for surface regeneration between injections, which can sometimes damage the immobilized ligand.[7][9]

A crucial concept in the analysis of ternary complexes is cooperativity ( $\alpha$ ), which describes how the binding of the first two components influences the binding of the third. It is calculated as the ratio of the binary K\_D to the ternary K\_D ( $\alpha = K_D_b$  binary / K\_D\_ternary).[1]

- α > 1: Positive cooperativity, indicating the ternary complex is more stable than the binary complex.
- $\alpha$  < 1: Negative cooperativity, indicating the ternary complex is less stable.
- $\alpha = 1$ : No cooperativity.

# **Experimental Workflow: SPR Analysis of a PROTACinduced Ternary Complex**





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**Caption:** SPR experimental workflow for ternary complex analysis.



# Protocol: SPR Single-Cycle Kinetics (SCK) for Ternary Complex Formation

This protocol is adapted for a PROTAC system where the E3 ligase is immobilized.

- 1. Materials:
- Purified E3 ligase and target protein (ideally >95% pure and aggregate-free).[11]
- PROTAC of known concentration, dissolved in DMSO.
- SPR instrument (e.g., Biacore T200).
- Sensor chip (e.g., Series S Sensor Chip SA for biotinylated protein).[7]
- Running buffer: e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP, 0.005% TWEEN
   20, and 1% DMSO.[7] Buffers should be filtered and degassed.[12]
- Regeneration buffer (if needed for other experiments): e.g., 10 mM HCl.[13]
- 2. Surface Preparation:
- Equilibrate the sensor chip with running buffer.
- Immobilize biotinylated E3 ligase onto the streptavidin-coated sensor chip to a target level (e.g., 900 RU).[7] This can be done using automated wizards in the instrument's control software.
- 3. Analyte Preparation (for Ternary Complex Measurement):
- Prepare a stock solution of the PROTAC in running buffer (e.g., 1 μM with 2% DMSO).
- Prepare a stock solution of the target protein in running buffer without DMSO (e.g., 50 μM).
- Mix the PROTAC and target protein solutions 1:1 to get a final solution of 0.5 μM PROTAC and 25 μM target protein in 1% DMSO.



- Perform serial dilutions of this complex. The dilution buffer should contain the target protein at a near-saturating concentration (e.g., 2 μM) to ensure the PROTAC remains bound during the experiment.[7] This helps to overcome the "hook effect".[7] A typical concentration series might be 500 nM down to 0.8 nM of the PROTAC.
- 4. Single-Cycle Kinetics (SCK) Assay:
- Set the flow rate (e.g., 100 μL/min).[7]
- Perform a single-cycle kinetic run by sequentially injecting the prepared analyte concentrations from lowest to highest without a regeneration step in between.
- Typical injection parameters: 180 seconds contact time, 30 seconds stabilization period.[7]
- After the final and highest concentration injection, allow for a long dissociation time (e.g., 1000 seconds) to accurately measure the dissociation rate.
- Include buffer blanks (running buffer with the same DMSO concentration) for double referencing.
- 5. Data Analysis:
- Subtract the reference surface data and the buffer blank injections from the sensorgrams.
- Fit the resulting curves using a 1:1 binding model in the analysis software to obtain k\_on,
   k off, and K D for the ternary complex.
- Repeat the experiment with the PROTAC alone to determine the binary K D.
- Calculate the cooperativity factor (α).

### **Data Presentation: SPR**

Table 1: Kinetic and Affinity Data for Binary and Ternary Complex Formation of PROTAC MZ1 with VHL and BET Bromodomains (SPR).[1]



Complex	k_on (10 <sup>5</sup> M <sup>-1</sup> s <sup>-1</sup> )	k_off (10 <sup>-2</sup> s <sup>-1</sup> )	K_D_bina ry (nM)	K_D_tern ary (nM)	Cooperati vity (α)	t_1/2 (s)
VHL / MZ1	2.1	4.1	190	-	-	-
VHL / MZ1 / Brd2BD2	15	0.14	-	0.93	204	495
VHL / MZ1 / Brd3BD2	1.3	11	-	83	2.3	6.3
VHL / MZ1 / Brd4BD2	9.8	0.19	-	1.9	100	365

Data adapted from Roy et al., 2019. Experiments were performed at 298.15 K in single-cycle kinetic (SCK) format.[1]

# Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[14] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K\_D), stoichiometry (n), and the changes in enthalpy ( $\Delta$ H) and entropy ( $\Delta$ S).[15][16]

### **Application Note: ITC**

ITC is considered the "gold standard" for determining the thermodynamics of binding interactions and is particularly powerful for quantifying cooperativity in ternary systems.[15] The experimental setup typically involves titrating one component into a solution containing the other two. For example, to measure the affinity of a PROTAC to the E3 ligase in the presence of the target protein, the PROTAC is placed in the syringe and titrated into the sample cell containing the E3 ligase and a saturating concentration of the target protein.[17]

By comparing the thermodynamic parameters from three separate experiments, a comprehensive understanding of the ternary complex formation can be achieved:

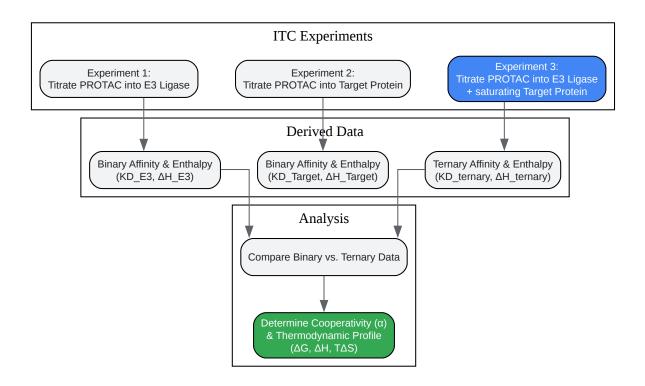
Titration 1: Component A into Component B (Binary interaction).



- Titration 2: Component A into Component C (Binary interaction).
- Titration 3: Component A into a mixture of B and C (Ternary interaction).

The change in binding affinity and enthalpy between the binary and ternary experiments directly quantifies the cooperativity of the system.[17] While ITC provides rich thermodynamic data, it is generally lower throughput than SPR and requires larger amounts of sample.[18] It also does not provide kinetic information.[4]

### **Logical Relationship: ITC Cooperativity Measurement**



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**Caption:** Logic for determining cooperativity using ITC.

### **Protocol: ITC for Ternary Complex Cooperativity**



This protocol describes the titration of a PROTAC into an E3 ligase in the absence and presence of a target protein.

#### 1. Materials:

- Purified E3 ligase and target protein in the final, matched dialysis buffer.
- PROTAC of known concentration.
- ITC instrument (e.g., MicroCal iTC200).
- Final dialysis buffer for dilutions (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). All components must be in an identical, well-matched buffer to minimize heats of dilution.[16]
- 2. Sample Preparation:
- Dialyze all proteins extensively against the same buffer.
- Accurately determine the concentrations of all proteins and the PROTAC.
- Degas all solutions before use.
- For Binary Titration (PROTAC into E3 Ligase):
  - Sample Cell (1.4 mL): 10-20 μM E3 Ligase.
  - $\circ$  Syringe (40 µL): 100-200 µM PROTAC (typically 10-fold higher than the cell concentration).
- For Ternary Titration (PROTAC into E3 Ligase + Target):
  - Sample Cell (1.4 mL): 10-20 μM E3 Ligase mixed with a saturating concentration of the target protein (e.g., 5-10 fold molar excess over the E3 ligase).
  - Syringe (40 μL): 100-200 μM PROTAC.
- 3. ITC Experiment:
- Set the experimental temperature (e.g., 25°C).



- Set the reference power and stirring speed (e.g., 5 μcal/sec and 750 rpm).[19]
- Equilibrate the instrument until a stable baseline is achieved.
- Perform an initial small injection (e.g., 0.4 μL) which is typically discarded during analysis.
- Proceed with a series of injections (e.g., 19 injections of 2 μL each) with sufficient spacing between them for the signal to return to baseline (e.g., 150 seconds).
- Perform a control experiment by titrating the PROTAC into the buffer to measure the heat of dilution, which will be subtracted from the binding data.
- 4. Data Analysis:
- Integrate the raw thermogram peaks to generate a binding isotherm (kcal/mol vs. molar ratio).
- Subtract the heat of dilution data.
- Fit the isotherm using an appropriate binding model (e.g., one-set of sites) to determine K\_D,
   ΔH, and n for both the binary and ternary interactions.
- Calculate the Gibbs free energy ( $\Delta G = -RTln(1/K D)$ ) and entropy ( $\Delta S = (\Delta H \Delta G)/T$ ).
- Calculate the cooperativity factor (α = K\_D\_binary / K\_D\_ternary).

#### **Data Presentation: ITC**

Table 2: Thermodynamic Parameters for the Interaction of MZ1 with VHL in the Absence and Presence of Brd4BD2 (ITC).

Titration	K_D (nM)	ΔG (kcal/mol)	ΔH (kcal/mol)	-T∆S (kcal/mol)	Cooperativi ty (α)
MZ1 into VHL	66	-9.8	-11.5	1.7	-
MZ1 into VHL + Brd4BD2	4	-11.5	-12.3	0.8	16.5



Data adapted from published studies. This table illustrates how thermodynamic data for binary and ternary interactions are presented to show cooperativity.[8]

# **Troubleshooting Common Issues**



Issue	Possible Cause (SPR)	Possible Cause (ITC)	Suggested Solution
No or Weak Signal	Poor protein activity after immobilization; Low binding affinity; Incorrect analyte concentration.[11]	Very weak binding affinity; Inactive protein; Incorrect concentrations.	Verify protein activity and concentration. For SPR, try a different immobilization strategy. For ITC, increase concentrations if possible.
High Baseline Drift	Unstable immobilized protein; Buffer mismatch between flow and sample; Temperature fluctuations.[11]	-	Ensure protein stability on the chip. Use perfectly matched and degassed buffers. Allow ample time for instrument equilibration.
Complex Sensorgrams	Multi-step binding events; Conformational changes upon binding; Protein aggregation.[11]	Complex binding model (e.g., multiple sites, cooperativity); Protein aggregation.	Ensure sample is monodisperse (e.g., via DLS). Use more complex fitting models if a simple 1:1 interaction is not appropriate.
Large Heats of Dilution	-	Buffer mismatch (pH, salt, or additives like DMSO); Mismatch in concentration of the third component.[11]	Ensure all components are in a perfectly matched buffer, including identical concentrations of any additives. Perform and subtract control titrations (ligand into buffer).



Titrate a wide range of **PROTAC** At high PROTAC concentrations to concentrations, binary identify the optimal complexes (PROTACwindow for ternary "Hook Effect" Target, PROTACcomplex formation. Ligase) dominate over Keep the free target the ternary complex. protein concentration [11][21] high in the analyte solution.[7]

#### Conclusion

SPR and ITC are complementary techniques that provide a comprehensive biophysical characterization of ternary complex formation. SPR excels at delivering real-time kinetic data, which is crucial for understanding the dynamics and stability of the complex, while ITC offers a complete thermodynamic profile, elucidating the driving forces behind the interaction. The detailed protocols and application notes provided here serve as a guide for researchers to effectively employ these techniques to advance their research and drug discovery programs.

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